molecular formula C11H12N4O3 B3017586 N-(2-(3-methylisoxazol-5-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1421458-97-0

N-(2-(3-methylisoxazol-5-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B3017586
M. Wt: 248.242
InChI Key: NDGKEMGXJKMWOK-UHFFFAOYSA-N
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Description

Isoxazole, which is a part of your compound, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The most common reaction involving isoxazoles is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds derived from similar structures have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of pyrimidine, such as those explored by Farag et al. (2008), have shown potential in antimicrobial evaluation, indicating the utility of related structures in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).

Anti-HIV and Herpes Applications

Derivatives synthesized for potential inhibition of HIV-1 and herpes simplex virus highlight another application area. Larsen et al. (1999) conducted a study where triazenopyrazole derivatives showed moderate activity against HIV-1, underscoring the significance of such compounds in antiviral research (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Anticancer Activity

Another key area of application is in the development of anticancer agents. The synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents by Nassar et al. (2015) illustrate the potential of related structures in oncology, with significant effects observed in various cancer cell lines (Nassar, Atta-Allah, & Elgazwy, 2015).

Enzyme Inhibition

Compounds with similar structures have been utilized in enzyme inhibition studies, which are crucial for understanding disease mechanisms and developing targeted therapies. For example, the synthesis and EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives by Ahmed et al. (2020) demonstrate the utility of such compounds in targeting specific enzymes related to cancer growth (Ahmed, Mohamed, Omran, & Salah, 2020).

Drug Design and Medicinal Chemistry

The manipulation of similar compounds for drug design purposes, especially in addressing drug resistance and improving pharmacokinetic profiles, is another vital application. Research on modifying imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) by Linton et al. (2011) showcases the role of chemical modifications in enhancing drug efficacy and stability (Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, & Guo, 2011).

Future Directions

Given the wide range of biological activities and therapeutic potential of isoxazole derivatives, there is a significant interest in the development of new synthetic strategies and designing of new isoxazole derivatives .

properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-7-6-8(18-15-7)4-5-12-11(17)9-2-3-10(16)14-13-9/h2-3,6H,4-5H2,1H3,(H,12,17)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGKEMGXJKMWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-methylisoxazol-5-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

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